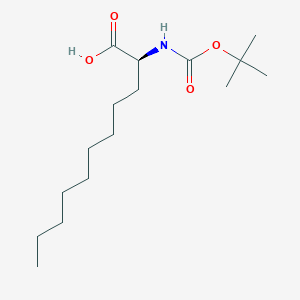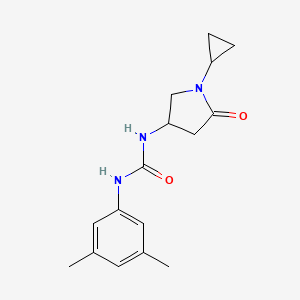
(2S)-2-(Boc-amino)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(Boc-amino)undecanoic acid” is a chemical compound with the molecular formula C16H31NO4 and a molecular weight of 301.42 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H31NO4 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the product documentation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 301.42 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Unnatural Amino Acid Derivatives and Peptide Synthesis
- Mimicking Tripeptide β-Strand : An unnatural amino acid, similar to (2S)-2-(Boc-amino)undecanoic acid, has been shown to duplicate the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, can be incorporated into peptides using standard synthesis techniques, demonstrating the potential for this compound in peptide design (Nowick et al., 2000).
Biochemical Labeling Reagents
- Synthesis of Cluster Molecules : Research on the synthesis of dimeric derivatives of undecagold cluster complexes, which are structurally similar to this compound, shows that these compounds can be used as labeling reagents for biological macromolecules. This indicates a potential application of this compound in biochemical labeling for electron microscopic analysis (Yang & Frey, 1984).
Fluorine-Containing Amino Acids in Medicinal Chemistry
- Sensitivity in 19F NMR : Research on perfluoro-tert-butyl 4-hydroxyproline, a compound related to this compound, suggests its utility in probes and medicinal chemistry due to its distinct conformational preferences and sensitivity in 19F NMR. This highlights a potential application of this compound in the development of sensitive probes (Tressler & Zondlo, 2014).
Carborane-Containing Amino Acids and Peptides
- Applications in Medicinal Agents and Materials Design : Carborane-containing amino acids and peptides, structurally similar to this compound, have promising applications in medicinal chemistry, specifically for boron neutron capture therapy, and in the design of materials with unique properties. This suggests potential medical and materials science applications for this compound (Gruzdev et al., 2021).
Structural and Thermal Properties
- Structural Characterization : A study on amino-11-undecanoic acid, a compound related to this compound, involved the characterization of its structural unit and crystallization properties. This research provides insight into the physical properties and structural characteristics that could be relevant to this compound as well (Aigouy et al., 1995).
Antifungal Activity
- Synthesis and Biological Activity : The total synthesis of (2S,3R)-2-aminododecan-3-ol, which shares structural similarities with this compound, revealed its antifungal activity against several Candida strains. This suggests potential biological applications for this compound in the development of antifungal agents (Reddy et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)




![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)



![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)


![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)
